N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide is a novel pyridine derivative designed as a potential antiangiogenic agent. [] It belongs to the class of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. [] Scientific research focuses on its potential to inhibit VEGFR-2, a key enzyme involved in angiogenesis, the formation of new blood vessels. [] By inhibiting VEGFR-2, this compound aims to disrupt the formation of blood vessels that supply nutrients and oxygen to tumors, thereby inhibiting tumor growth. []
The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide (compound 10) was achieved through a multi-step process. [] While the specific details of each step are not explicitly provided in the provided literature, the research highlights that the final structure of the synthesized compound was confirmed through various spectroscopic techniques, including Mass Spectrometry (MS), elemental analysis, and Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy. []
The molecular structure of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been investigated using computational methods. [] Molecular docking studies, along with six molecular dynamic (MD) simulations lasting 100 ns each, have indicated its potential to bind with and inhibit the VEGFR-2 enzyme. [] Furthermore, the study employed Molecular Mechanics energies combined with the Generalized Born and Surface Area (MM-GBSA) analysis to confirm the precise binding mode and determine the optimal binding energy. [] To further understand its stability and reactivity, Density Functional Theory (DFT) calculations were performed, which included generating electrostatic potential maps and analyzing total electron density. []
The primary mechanism of action of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide involves the inhibition of VEGFR-2. [] While the exact binding interactions within the catalytic pocket of VEGFR-2 are not detailed in the provided research, the compound is designed to directly interact with this pocket, ultimately inhibiting the enzyme's activity. [] By inhibiting VEGFR-2, this compound is believed to disrupt the signaling pathways responsible for angiogenesis, effectively hindering the formation of new blood vessels and potentially limiting tumor growth. []
The primary application of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide explored in the research is its potential use as an antiangiogenic agent for cancer treatment. [] In vitro studies have shown that the compound exhibits potent cytotoxic properties against human hepatic (HepG2) and breast (MCF-7) cancer cell lines. [] Notably, it displays promising selectivity towards cancer cells, exhibiting lower toxicity against normal human lung fibroblast (W-38) cells. [] This selectivity is crucial in anticancer drug development, aiming to minimize damage to healthy cells while targeting cancerous ones.
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.: 245126-95-8
CAS No.: